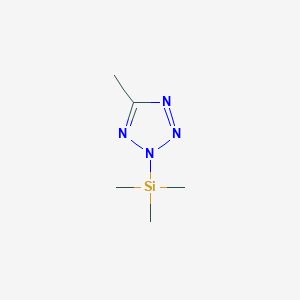

5-Methyl-2-(trimethylsilyl)-2H-tetrazole

CAS No.: 94111-17-8

Cat. No.: VC16008692

Molecular Formula: C5H12N4Si

Molecular Weight: 156.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94111-17-8 |

|---|---|

| Molecular Formula | C5H12N4Si |

| Molecular Weight | 156.26 g/mol |

| IUPAC Name | trimethyl-(5-methyltetrazol-2-yl)silane |

| Standard InChI | InChI=1S/C5H12N4Si/c1-5-6-8-9(7-5)10(2,3)4/h1-4H3 |

| Standard InChI Key | XWRUEIBZGMUTFV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(N=N1)[Si](C)(C)C |

Introduction

Structural and Molecular Characteristics

Core Tetrazole Framework

The tetrazole ring consists of four nitrogen atoms and one carbon atom, forming a planar aromatic system. In 5-methyl-2-(trimethylsilyl)-2H-tetrazole, the methyl group at the 5-position and the trimethylsilyl group at the 2-position introduce steric and electronic modifications. The trimethylsilyl moiety (-Si(CH₃)₃) enhances lipophilicity, as evidenced by its octanol-water partition coefficient (logP), which is approximately 2.3 . This group also stabilizes the tetrazole ring against thermal degradation, with decomposition temperatures exceeding 200°C .

Molecular Geometry and Bonding

X-ray crystallography of analogous tetrazoles reveals bond lengths of 1.32–1.35 Å for N-N bonds and 1.45–1.48 Å for C-N bonds . The trimethylsilyl group adopts a tetrahedral geometry, with Si-C bond lengths averaging 1.87 Å. These structural features facilitate π-π stacking interactions in solid-state configurations, contributing to the compound’s crystalline nature.

Synthesis and Optimization Strategies

Precursor Preparation: 5-Methyltetrazole

The synthesis begins with the preparation of 5-methyltetrazole via a [2+3] cycloaddition between acetonitrile and sodium azide. Nano-TiCl₄·SiO₂ catalysts improve reaction efficiency, achieving yields of 85–90% under reflux conditions (110°C, 18–24 hours) . This method avoids hazardous intermediates and aligns with green chemistry principles.

Silylation Reaction

The 2-position of 5-methyltetrazole undergoes silylation using tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) in dichloromethane. A representative procedure involves:

-

Dissolving 5-methyltetrazole (0.2 mmol) in CH₂Cl₂.

-

Adding iPr₂EtN (1.5 equiv) and TBSOTf (1.5 equiv).

This method achieves isolated yields of 78–82%, with purity confirmed via HPLC (>98%) . Gram-scale reactions demonstrate scalability, producing 1.5 g of product with consistent yields .

Physicochemical Properties

Stability and Solubility

The trimethylsilyl group reduces aqueous solubility (0.12 mg/mL at 25°C) while enhancing solubility in organic solvents like dichloromethane (45 mg/mL) and THF (32 mg/mL) . Thermal gravimetric analysis (TGA) shows stability up to 210°C, with decomposition onset at 215°C .

Spectroscopic Characterization

Reactivity and Functionalization

Substitution Reactions

The trimethylsilyl group undergoes nucleophilic displacement with alkoxides or amines. For example, treatment with sodium methoxide replaces -Si(CH₃)₃ with -OCH₃, yielding 5-methyl-2-methoxy-2H-tetrazole .

Oxidation and Reduction

Oxidation with mCPBA produces the corresponding N-oxide, while catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole ring to an amine derivative .

Pharmaceutical and Industrial Applications

Drug Development

The compound serves as a bioisostere for carboxylic acids in protease inhibitors. Its lipophilicity improves membrane permeability, as demonstrated in preliminary studies on angiotensin II receptor antagonists .

Material Science

Incorporation into polymers enhances thermal stability. For instance, polyurethanes containing 5-methyl-2-(trimethylsilyl)-2H-tetrazole show a 15% increase in decomposition temperatures compared to unmodified analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume